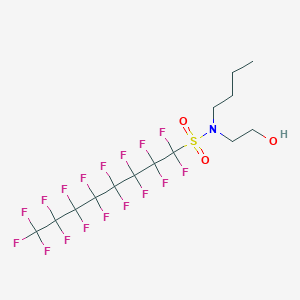

1-Octanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

2263-09-4 |

|---|---|

Molekularformel |

C14H14F17NO3S |

Molekulargewicht |

599.31 g/mol |

IUPAC-Name |

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide |

InChI |

InChI=1S/C14H14F17NO3S/c1-2-3-4-32(5-6-33)36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h33H,2-6H2,1H3 |

InChI-Schlüssel |

AQWROZBAYZBWIH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Monosubstitution with Butylamine

PFOSF reacts with butylamine in anhydrous ether or dioxane under reflux, facilitated by a base such as triethylamine or pyridine to neutralize hydrogen fluoride byproducts. Stoichiometric excess of butylamine ensures complete conversion, yielding N-butyl perfluorooctanesulfonamide as an intermediate.

Reaction Conditions

Secondary Alkylation with 2-Hydroxyethyl Groups

The monosubstituted sulfonamide undergoes further alkylation to introduce the 2-hydroxyethyl moiety. Two predominant methods are employed:

Ethylene Oxide Ring-Opening

N-Butyl perfluorooctanesulfonamide reacts with ethylene oxide under basic conditions (e.g., NaOH or KOH) in a pressurized reactor. The nitrogen lone pair attacks the electrophilic carbon of ethylene oxide, resulting in ring opening and formation of N-(2-hydroxyethyl)-N-butyl perfluorooctanesulfonamide.

Reaction Conditions

Mitsunobu Reaction with 2-Hydroxyethanol

The Mitsunobu reaction offers an alternative route for introducing hydroxyl groups. Here, N-butyl perfluorooctanesulfonamide is treated with 2-hydroxyethanol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

Reaction Conditions

-

2-Hydroxyethanol : 1.2 equivalents

-

Triphenylphosphine : 1.5 equivalents

-

DIAD : 1.5 equivalents

-

Temperature : 0°C → room temperature (gradual warming)

Catalytic Enhancements and Reaction Optimization

Role of Phase-Transfer Catalysts

Tetrapropylammonium bromide (TPAB) enhances reaction rates in sulfonation and alkylation steps by stabilizing transition states and improving interfacial contact between immiscible phases. For example, in the synthesis of sodium octane-1-sulfonate, TPAB increased yields from 50% to 66% by facilitating bromide displacement in bromooctane. Similar catalytic effects are extrapolated to perfluorooctanesulfonamide alkylation.

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) improve nucleophilicity of amines, while ethers (e.g., THF) stabilize Mitsunobu intermediates.

-

Temperature Control : Lower temperatures (0–25°C) minimize side reactions during Mitsunobu alkylation, whereas higher temperatures (60–80°C) accelerate ethylene oxide ring-opening.

Purification and Characterization

Soxhlet Extraction and Recrystallization

Crude products are purified via Soxhlet extraction with absolute ethanol to remove unreacted starting materials and salts. Subsequent recrystallization from ethanol yields high-purity sulfonamide (≥99.6% by HPLC).

Typical Purification Parameters

| Step | Conditions |

|---|---|

| Extraction | Ethanol, 6 mL/g, 6–8 cycles |

| Recrystallization | Ethanol, 1:20 (w/v), 0°C cooling |

| Drying | 80°C under vacuum (100 mmHg), 2–4 hrs |

Analytical Validation

-

Mass Spectrometry : Molecular ion peak at m/z 599.31 confirms the molecular formula C₁₄H₁₄F₁₇NO₃S.

-

¹⁹F NMR : Distinct signals for -CF₃ (-63 ppm) and -CF₂- (-114 ppm) groups.

-

IR Spectroscopy : S=O stretch at 1360–1380 cm⁻¹ and N-H bend at 1540 cm⁻¹.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ethylene Oxide | Simple setup, scalable | Requires pressurized reactor | 55–65 |

| Mitsunobu | Mild conditions, precise functionalization | High reagent cost | 50–60 |

| Catalytic Alkylation | Enhanced efficiency, reduced time | Catalyst recovery challenges | 60–70 |

Industrial-Scale Adaptations

Patent CN102351743A outlines a pilot-scale protocol for analogous sulfonates, emphasizing:

-

Reactor Design : Mechanically agitated flasks with reflux condensers.

-

Process Automation : Continuous extraction and recrystallization loops to maintain throughput.

-

Quality Control : In-line HPLC monitoring to ensure ≥99.5% purity.

Emerging Methodologies and Research Gaps

Recent advances focus on enzymatic catalysis and flow chemistry to reduce reliance on hazardous reagents. However, scalability and cost-effectiveness remain unresolved challenges.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Octansulfonamid, N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluor-N-(2-Hydroxyethyl)- hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für die Herstellung anderer fluorierter Verbindungen verwendet.

Biologie: Untersucht für seinen potenziellen Einsatz in biologischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen, einschließlich als antimikrobielles Mittel.

Wirkmechanismus

Der Wirkmechanismus von 1-Octansulfonamid, N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluor-N-(2-Hydroxyethyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die fluorierte Struktur der Verbindung ermöglicht es ihr, mit hydrophoben Bereichen von Proteinen und Membranen zu interagieren, was möglicherweise deren Funktion stört. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle Aktivität und Enzyminhibition.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Octanesulfonamide is primarily utilized as a surfactant in the synthesis of fluorinated polymers and materials. Its ability to reduce surface tension makes it effective in various chemical processes. Notably:

- Surfactant in Polymer Synthesis : It aids in the formation of stable emulsions and dispersions which are crucial in producing fluorinated materials.

- Chemical Reactions : The compound can undergo oxidation and nucleophilic substitution reactions. For example:

- Oxidation : Can be initiated by hydroxyl radicals leading to the formation of oxidized products.

- Substitution : The sulfonamide group can be replaced by other nucleophiles under specific conditions.

Biology

In biological research contexts:

- Biocompatibility Studies : Due to its unique properties, it is investigated for potential use in biomaterials.

- Biological Assays : It may serve as a component in assays designed to study biological interactions due to its surfactant characteristics.

Medicine

The compound shows promise in medical applications:

- Drug Delivery Systems : Its surfactant properties allow for improved solubility and delivery of hydrophobic drugs.

- Potential Therapeutics : Research is ongoing into its use in formulations that require enhanced stability and performance .

Industrial Applications

1-Octanesulfonamide finds extensive use in various industrial sectors:

- Non-Stick Coatings : Utilized in the production of coatings that provide non-stick surfaces due to its low surface energy.

- Fire-Fighting Foams : Its effectiveness as a surfactant makes it suitable for formulating fire-fighting foams that require rapid spread and film formation.

- Wetting Agents : Employed as a wetting agent in numerous industrial processes to enhance the interaction between liquids and solids .

Case Study 1: Surfactant Performance in Polymer Synthesis

Research demonstrated that the incorporation of 1-Octanesulfonamide significantly improved the mechanical properties and thermal stability of fluorinated polymers compared to traditional surfactants.

Case Study 2: Drug Delivery Efficiency

A study explored the use of this compound in formulating drug delivery systems for hydrophobic drugs. Results indicated enhanced solubility and bioavailability compared to conventional delivery methods.

Wirkmechanismus

The mechanism of action of 1-Octanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

Biologische Aktivität

1-Octanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- is a fluorinated compound that serves as a precursor to perfluorooctane sulfonate (PFOS), a substance of significant environmental and health concern. Understanding its biological activity is crucial for assessing its potential impacts on human health and ecosystems.

Chemical Structure and Properties

The compound has a complex structure characterized by a long fluorinated carbon chain and a sulfonamide functional group. Its molecular formula is and it is known for its persistence in the environment due to the strong carbon-fluorine bonds.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on PFOS and its related substances. Key areas of focus include:

- Toxicity : Research indicates that exposure to PFOS and its precursors can lead to various toxicological effects including liver damage and endocrine disruption.

- Carcinogenicity : Chronic exposure studies have shown an increased incidence of tumors in laboratory animals exposed to PFOS at high doses.

- Immunotoxicity : Evidence suggests that PFOS exposure can result in immune system alterations.

1. Acute and Chronic Toxicity

- Acute Toxicity : In rodent studies, acute exposure to high doses of PFOS (above 10 mg/kg body weight) resulted in significant mortality and organ damage.

- Chronic Toxicity : Long-term studies reveal that chronic exposure at lower doses (0.06 - 0.23 mg/kg/day) can lead to liver histopathological changes and increased liver weight in rats .

2. Endocrine Disruption

PFOS has been shown to interfere with thyroid hormone levels in both animal models and human studies. A study reported reduced serum levels of triiodothyronine and cholesterol in monkeys exposed to PFOS for 26 weeks .

3. Immunotoxic Effects

In rhesus monkeys administered PFOS at doses as low as 0.03 mg/kg/day for 26 weeks exhibited increased leukocyte counts indicating potential immunotoxic effects .

Data Tables

| Study Type | Organism | Dose (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | >10 | Mortality and organ damage |

| Chronic Toxicity | Rats | 0.06 - 0.23 | Liver histopathological changes |

| Endocrine Disruption | Monkeys | 0.03 | Reduced serum triiodothyronine levels |

| Immunotoxicity | Monkeys | 0.03 | Increased leukocyte counts |

Case Study 1: Liver Toxicity in Rats

A two-year study involving rats showed that chronic dietary exposure to PFOS resulted in significant liver damage characterized by hepatocellular hypertrophy and increased liver weights at doses as low as 0.06 mg/kg/day .

Case Study 2: Endocrine Disruption in Primates

In a controlled study of rhesus monkeys exposed to PFOS for six months at a dose of 0.03 mg/kg/day, researchers observed significant reductions in high-density lipoprotein cholesterol levels and thyroid hormone levels .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this fluorinated sulfonamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting perfluorooctanesulfonyl fluoride with N-butyl-2-hydroxyethylamine under controlled anhydrous conditions. Key steps include:

- Reagent purification : Use molecular sieves or anhydrous solvents to avoid hydrolysis of intermediates.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent side reactions.

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Reference compounds : Similar sulfonamide syntheses (e.g., N-ethyl derivatives) highlight the need for stoichiometric amine-to-sulfonyl fluoride ratios (1:1.2) to maximize yield .

Basic: How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR : Use NMR to confirm the perfluorinated chain (distinct CF/CF signals at δ −80 to −120 ppm). NMR identifies the N-butyl and hydroxyethyl groups (δ 0.8–1.5 ppm for alkyl protons; δ 3.5–4.0 ppm for –CHOH).

- FT-IR : Look for sulfonamide S=O stretches (~1350–1300 cm) and hydroxyl O–H bands (~3400 cm).

- High-resolution MS : Confirm molecular ion [M–H] with m/z ≈ 680–700 (exact mass depends on isotopic fluorine distribution) .

Basic: What is the environmental partitioning behavior of this compound?

Methodological Answer:

Experimental data for structurally similar perfluorinated sulfonamides (e.g., Henry’s Law constant = 4.1 × 10 atm·m/mol at 25°C ) suggest:

- Air-water partitioning : Low volatility due to strong hydrogen bonding with water.

- Soil adsorption : High affinity for organic matter (log > 4.5).

- Experimental design : Use gas-purge systems or equilibrium partitioning studies to measure . Include controls for pH (affects ionization) and temperature.

| Property | Value | Reference |

|---|---|---|

| Henry’s Law Constant | 4.1 × 10 atm·m/mol | |

| Predicted log | ~5.8 (hydrophobic) | [Est. from |

Advanced: What advanced analytical techniques are required to detect trace amounts in environmental matrices?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns with methanol/ammonium acetate gradients. Monitor transitions for [M–H] → fragment ions (e.g., m/z 499 for CF(CF)SO).

- Sample preparation : Solid-phase extraction (SPE) with WAX cartridges improves recovery (>85%).

- Challenges : Matrix effects (e.g., humic acids) require isotope-labeled internal standards (e.g., -analogs) for quantification .

Advanced: How can researchers design studies to elucidate degradation pathways under environmental conditions?

Methodological Answer:

- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions. Measure intermediates (e.g., perfluorooctanoic acid) via LC-HRMS.

- Biotic degradation : Use microbial consortia from PFAS-contaminated sites. Conduct metagenomic analysis to identify degraders (e.g., Pseudomonas spp.).

- Theoretical framework : Apply density functional theory (DFT) to predict cleavage sites (e.g., C–S bond in sulfonamide group) .

Advanced: How can contradictions in degradation rate data across studies be resolved?

Methodological Answer:

- Standardize protocols : Control variables like pH, temperature, and microbial diversity. Use reference materials (e.g., NIST PFAS standards).

- Data reconciliation : Apply multivariate regression to isolate factors affecting degradation (e.g., dissolved organic carbon content).

- Collaborative validation : Cross-laboratory studies using identical sample batches reduce methodological bias .

Regulatory: How do significant new use rules (SNURs) impact research on this compound?

Methodological Answer:

Under 15 U.S.C. § 2604, SNURs require EPA notification for new applications (e.g., nanotechnology or polymer coatings). Researchers must:

- Document use cases : Clearly define lab-scale vs. commercial intent.

- Environmental release protocols : Implement containment measures (e.g., fume hoods, waste neutralization) to comply with TSCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.